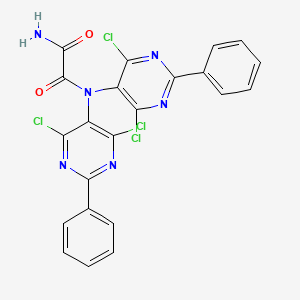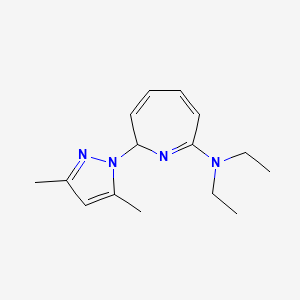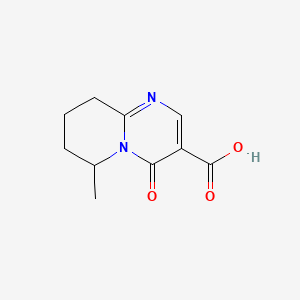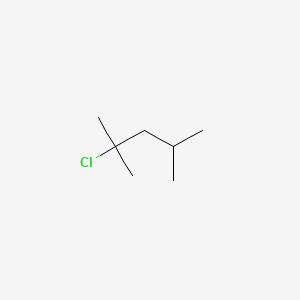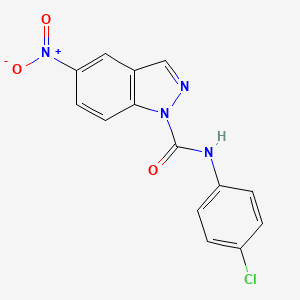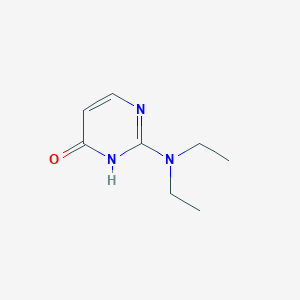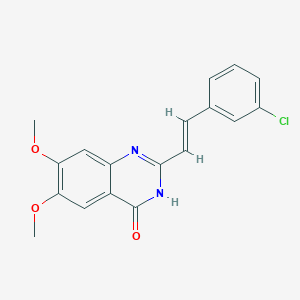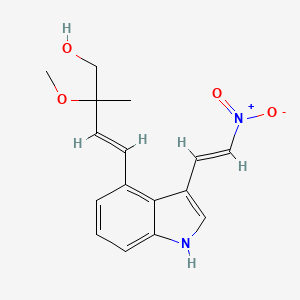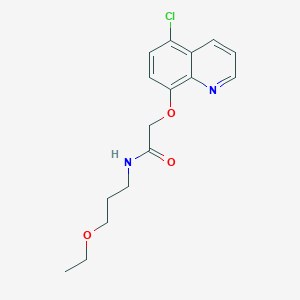
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloroquinoline and 3-ethoxypropylamine.
Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-ethoxypropylamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could occur at the amide or ether functional groups.
Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes or disrupt cellular processes in pathogens. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline: The parent compound for many derivatives with diverse biological activities.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-(3-ethoxypropyl)acetamide is unique due to its specific functional groups, which may confer distinct biological properties compared to other quinoline derivatives. Its unique structure could result in different pharmacokinetics, bioavailability, and therapeutic potential.
属性
CAS 编号 |
88350-44-1 |
|---|---|
分子式 |
C16H19ClN2O3 |
分子量 |
322.78 g/mol |
IUPAC 名称 |
2-(5-chloroquinolin-8-yl)oxy-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C16H19ClN2O3/c1-2-21-10-4-9-18-15(20)11-22-14-7-6-13(17)12-5-3-8-19-16(12)14/h3,5-8H,2,4,9-11H2,1H3,(H,18,20) |
InChI 键 |
JVULMCHTCSHCAA-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


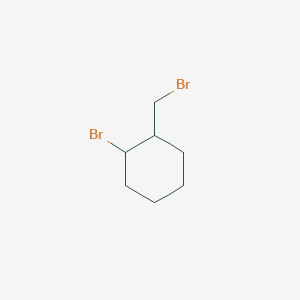
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)

